N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a complex structure that includes a thiophene ring, a benzo[d]thiazole moiety, and a dimethylamino propyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Introduction of the Dimethylamino Propyl Group: This step often involves the alkylation of the intermediate compound with 3-dimethylaminopropyl chloride.
Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate with thiophene-2-carboxylic acid, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole moiety, potentially converting it to a dihydrobenzo[d]thiazole.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride has diverse applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with DNA, potentially leading to anticancer effects.
Fluorescent Properties: The compound can absorb light and re-emit it at a different wavelength, making it useful as a fluorescent probe in imaging applications.
Comparison with Similar Compounds
- N-(3-(dimethylamino)propyl)-N-(benzothiazol-2-yl)thiophene-2-carboxamide
- N-(3-(dimethylamino)propyl)-N-(6-methylbenzothiazol-2-yl)furan-2-carboxamide
Uniqueness:
- The presence of the 6-methyl group on the benzo[d]thiazole ring can influence the compound’s electronic properties and biological activity, potentially enhancing its effectiveness compared to similar compounds without this substitution.
- The combination of the thiophene ring with the benzo[d]thiazole moiety provides unique photophysical properties, making it a valuable compound for research in materials science and bioimaging.
This detailed overview highlights the significance and versatility of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride in various scientific domains
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2.ClH/c1-13-7-8-14-16(12-13)24-18(19-14)21(10-5-9-20(2)3)17(22)15-6-4-11-23-15;/h4,6-8,11-12H,5,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUHBETXQKMXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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